3-[5-(4-fluorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)propanamide
Description
3-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-fluorophenyl group and a propanamide moiety
Properties
Molecular Formula |
C18H16FNO3 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C18H16FNO3/c19-14-5-3-13(4-6-14)17-9-7-15(23-17)8-10-18(21)20-12-16-2-1-11-22-16/h1-7,9,11H,8,10,12H2,(H,20,21) |
InChI Key |
RZOLPNAVQRPXCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-furylcarbinol or 2-furylacetic acid.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Formation of the Propanamide Moiety: The propanamide moiety can be synthesized by reacting the furan derivative with propanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: Used as a probe to study the interactions of furan derivatives with biological targets.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory or cancer pathways.
Interacting with Receptors: Modulating the activity of receptors such as G-protein coupled receptors (GPCRs) or nuclear receptors.
Affecting Cellular Pathways: Influencing signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE
- 3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE
- 3-[5-(4-METHOXYPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE
Uniqueness
3-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
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